![molecular formula C20H21ClN4O4S2 B2582443 N-[5-(5-氯噻吩-2-基)-1,3,4-恶二唑-2-基]-4-[环己基(甲基)磺酰胺基]苯甲酰胺 CAS No. 533872-24-1](/img/structure/B2582443.png)
N-[5-(5-氯噻吩-2-基)-1,3,4-恶二唑-2-基]-4-[环己基(甲基)磺酰胺基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide” is a chemical compound with the molecular formula C20H21ClN4O4S2 and a molecular weight of 480.98. It is a derivative of oxadiazole, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a heterocyclic five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .科学研究应用
Antimicrobial Agent Development
The core structure of this compound, particularly the 1,3,4-oxadiazol ring, is known for its antimicrobial properties . Researchers are exploring derivatives of this compound for their efficacy against a range of microbial pathogens. The presence of the 5-chlorothiophen-2-yl group could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Cancer Research
Compounds with similar structures have been studied for their antiproliferative effects on cancer cells . The sulfamoylbenzamide moiety in particular is of interest in the synthesis of compounds that could inhibit cancer cell growth. This compound could serve as a lead structure for designing new anticancer drugs.
Neurological Disorder Treatments
The sulfamoylbenzamide group has been linked to compounds that affect neurotransmitter levels . This compound could be investigated for its potential use in treating neurological disorders such as depression, anxiety, or epilepsy by modulating neurotransmitter activity.
未来方向
属性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-25(14-5-3-2-4-6-14)31(27,28)15-9-7-13(8-10-15)18(26)22-20-24-23-19(29-20)16-11-12-17(21)30-16/h7-12,14H,2-6H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGOABCINBYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。